N-Ethyl-n-butylamine

Description

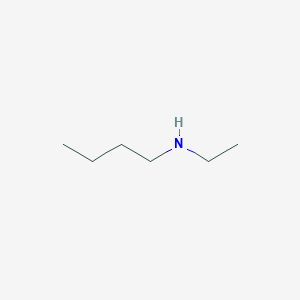

Structure

3D Structure

Properties

IUPAC Name |

N-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-6-7-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCDDQKNUYGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025276 | |

| Record name | N-Ethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-n-butylamine appears as a colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Flash point 65 °F. Vapors much heavier than air. Liquid and vapors strongly irritate skin, eyes and mucous membranes. Contact with liquid may cause burns., Colorless liquid with an ammonical odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

226 to 228 °F at 760 mmHg (NTP, 1992), 107.5 °C | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

65 °F (NTP, 1992), 64 °F (18 °C) (open cup) | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Miscible in ethanol, diethyl ether, acetone, benzene, Soluble in oxygenated solvents, In water, 3.56X10+4 mg/L at 25 °C | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7398 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7398 g/cu cm at 20 °C/4 °C | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

27.0 [mmHg] | |

| Record name | Butylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

13360-63-9 | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87M855WB7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-108 °F (NTP, 1992), Freezing point: -78 °C | |

| Record name | ETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Ethyl-n-butylamine chemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine (NEBA) is a secondary aliphatic amine with the chemical formula C₆H₁₅N.[1] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2] This versatile chemical intermediate finds significant application in organic synthesis, serving as a building block for pharmaceuticals, herbicides, and corrosion inhibitors.[1][2] Its utility stems from the reactivity of the secondary amine functionality, which allows for a variety of chemical transformations. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed synthesis methodologies, characteristic reactions, and spectral data to support its identification and use in a research and development setting.

Chemical and Physical Properties

This compound is a flammable and corrosive substance that is partially soluble in water and miscible with many organic solvents.[2][3] Key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Ammonia-like | [1][2][4] |

| Boiling Point | 108-108.5 °C at 760 mmHg | [3] |

| Melting Point | -78 °C | [2] |

| Density | 0.74 g/mL at 25 °C | [2][3] |

| Flash Point | 18 °C (closed cup) | [2] |

| Vapor Pressure | 18 mmHg at 20 °C | |

| Vapor Density | 3.5 (vs air) | [3] |

| Refractive Index (n²⁰/D) | 1.405 | [3] |

| Solubility | Partially soluble in water; miscible with ethanol, ether, and other organic solvents. | [2][3] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 13360-63-9 | [1] |

| IUPAC Name | N-ethylbutan-1-amine | [1] |

| Synonyms | Ethylbutylamine, N-Butyl-N-ethylamine, N-Ethylbutanamine | [1][2][4] |

| SMILES | CCCCNCC | [1] |

| InChI Key | QHCCDDQKNUYGNC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale, available starting materials, and required purity. The most common industrial and laboratory-scale syntheses are detailed below.

Figure 1: Synthetic pathways to this compound.

Catalytic Amination of n-Butanol with Ethylamine

This industrial method involves the reaction of n-butanol with ethylamine in the presence of a hydrogenation catalyst. The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with the amine to form an imine. The imine is subsequently hydrogenated to the final secondary amine product.

Experimental Protocol:

-

Catalyst Preparation: A supported non-noble metal catalyst, such as copper-nickel on an alumina support, is typically used. The catalyst is activated under a stream of hydrogen at elevated temperatures prior to use.

-

Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with n-butanol, ethylamine (in excess), and the activated catalyst.

-

Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature range of 120-220 °C. The pressure is maintained between 0.1 and 1.3 MPa.[1]

-

Work-up and Purification: After the reaction is complete (monitored by GC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting liquid mixture is subjected to fractional distillation to separate the this compound from unreacted starting materials and byproducts.

N-Alkylation of n-Butylamine

A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide with n-butylamine. To avoid over-alkylation to the tertiary amine, a large excess of the primary amine is often used.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with n-butylamine (3-5 equivalents) and a suitable solvent such as ethanol or acetonitrile.

-

Addition of Alkylating Agent: Ethyl bromide or ethyl iodide (1 equivalent) is added dropwise to the stirred solution of n-butylamine.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of a strong base (e.g., NaOH) and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation.

Amines Disproportionation

This method utilizes a catalyst to facilitate the exchange of alkyl groups between amines. For the synthesis of this compound, ethylamine and n-butylamine are reacted over a suitable catalyst.

Experimental Protocol:

-

Catalyst: A fixed-bed reactor is packed with a CuO–NiO–PtO/γ-Al₂O₃ catalyst.[5]

-

Reaction Conditions: A mixture of ethylamine and n-butylamine is passed through the heated catalyst bed. The reaction conditions, such as temperature and liquid hourly space velocity, are optimized to achieve high conversion and selectivity.[5] A reported study achieved a yield of 60.7% and a purity of 99.5%.[5]

-

Product Isolation: The product mixture exiting the reactor is cooled, and the this compound is separated from unreacted starting materials and byproducts by distillation.[5]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactions

As a nucleophile, this compound readily reacts with a variety of electrophiles.

-

N-Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[1]

-

Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form enamines. The reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.

-

Nucleophilic Substitution: The amine can act as a nucleophile in Sₙ2 reactions with alkyl halides, leading to the formation of tertiary amines and quaternary ammonium salts.

Basicity

This compound is a weak base and reacts with acids to form the corresponding ethylbutylammonium salts. The pKa of the conjugate acid is approximately 10.84.

Oxidation

The nitrogen atom in this compound can be oxidized. For instance, reaction with nitrous acid can lead to the formation of N-nitroso-N-ethyl-n-butylamine.

Experimental Protocols for Key Reactions

Figure 2: Generalized experimental workflow for reactions involving this compound.

N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-N-butylacetamide can be purified by vacuum distillation or column chromatography.

Enamine Formation with Cyclohexanone

This protocol provides a general method for the formation of an enamine from this compound and a ketone.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine cyclohexanone (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Purification: The resulting crude enamine can be used directly in subsequent reactions or purified by vacuum distillation.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the butyl group (CH₃-CH₂-).

-

A multiplet for the methylene protons of the butyl group adjacent to the methyl group (-CH₂-CH₃).

-

A multiplet for the methylene protons of the butyl group further down the chain (-CH₂-CH₂-N).

-

A triplet for the methylene protons of the butyl group attached to the nitrogen (N-CH₂-CH₂-).

-

A quartet for the methylene protons of the ethyl group (N-CH₂-CH₃).

-

A triplet for the methyl protons of the ethyl group (-CH₂-CH₃).

-

A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the electronegative nitrogen atom. The carbons directly attached to the nitrogen (N-CH₂) will be the most downfield, followed by the adjacent carbons, and so on.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands:

-

A weak to medium, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

Multiple absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the ethyl and butyl groups.

-

An N-H bending vibration around 1590-1650 cm⁻¹.

-

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 101. Common fragmentation patterns for secondary amines include alpha-cleavage, resulting in the loss of an alkyl radical. For this compound, this would lead to prominent peaks at m/z = 86 (loss of a methyl radical) and m/z = 72 (loss of an ethyl radical).

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable secondary amine with a well-defined set of chemical and physical properties. Its synthesis is achievable through several established methods, and its reactivity as a nucleophile and a base allows for its incorporation into a wide range of more complex molecules. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate.

References

- 1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. Ch17: C=O + secondary amine derivs. [chem.ucalgary.ca]

- 4. benchchem.com [benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

In-Depth Technical Guide: N-Ethyl-n-butylamine (CAS 13360-63-9)

This technical guide provides a comprehensive overview of the safety data for N-Ethyl-n-butylamine (CAS Number 13360-63-9), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a secondary aliphatic amine with the molecular formula C₆H₁₅N.[1][2] It is a colorless to pale yellow liquid with a characteristic amine-like or ammonia-like odor.[1][2][3][4] This compound is partially soluble in water but miscible with organic solvents such as alcohol and ether.[1][5]

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | [1][2][3][4] |

| Boiling Point | 108 - 108.5 °C at 760 mmHg | [1][3][5] |

| Melting Point | Approximately -78 °C to -87.87 °C | [1][3][5] |

| Density | Approximately 0.74 g/mL at 25 °C | [1][5] |

| Flash Point | 12 - 18.3 °C (closed cup) | [1][5][6] |

| Vapor Pressure | 18 - 27.0 mmHg at 20-25 °C | [4][7] |

| Vapor Density | 3.5 (heavier than air) | [1][7] |

| Refractive Index | Approximately 1.405 at 20 °C | [1][4][5] |

| Water Solubility | Partially soluble | [1][3][5] |

Toxicological Data

The acute toxicity of this compound has been evaluated through oral administration in animal models. It is classified as harmful if swallowed.[1][8]

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 310 mg/kg | [9] |

| LD50 | Mouse | Oral | 418 mg/kg | [9] |

| LC50 | Rat | Inhalation | 500 ppm/4h | [4] |

Hazard Identification and Classification

This compound is a flammable and corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1]

-

GHS Hazard Classifications :

-

Hazard Statements :

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The oral LD50 values cited are likely determined following a protocol similar to OECD Test Guideline 425 (Up-and-Down Procedure) .

-

Principle : This method is a stepwise procedure where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until a series of outcomes are obtained that allow for the calculation of the LD50 with a reduced number of animals compared to classical methods.

-

Methodology :

-

Animal Selection : Typically, rats or mice are used.

-

Housing and Fasting : Animals are housed in appropriate conditions and fasted (e.g., overnight for rats) before dosing to reduce variability in gastric absorption.

-

Administration : The test substance is administered orally in a single dose via gavage.

-

Observation : Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Endpoint : The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

-

Skin Corrosion/Irritation

The corrosive nature of this compound would be assessed following a protocol similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

-

Principle : The substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is evaluated at specific intervals. A tiered testing strategy is often employed, starting with in vitro methods to minimize animal testing.

-

Methodology :

-

Animal Selection : The albino rabbit is the preferred species.

-

Application : A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure : The exposure duration is typically 4 hours.

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.

-

Endpoint : The substance is classified as corrosive if it causes irreversible tissue damage.

-

Eye Irritation/Corrosion

Given its classification as causing severe eye damage, the assessment would follow a protocol like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

-

Principle : A single dose of the substance is applied to the eye of one animal. The degree of eye irritation or corrosion is observed and scored over a specific period. Similar to skin testing, a weight-of-the-evidence approach, including in vitro data, is used to avoid unnecessary animal testing.

-

Methodology :

-

Animal Selection : Albino rabbits are typically used.

-

Application : A small amount (0.1 mL of liquid or not more than 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and other effects. Observations may continue for up to 21 days.

-

Endpoint : The substance is classified based on the severity and reversibility of the observed eye lesions.

-

Visualized Workflows

Hazard Identification and Response

Caption: Hazard identification and corresponding first aid measures for this compound.

Firefighting and Spill Response Workflow

Caption: Workflow for firefighting and spill response procedures.

Handling and Storage

-

Handling : Avoid inhalation of vapor or mist. Do not get in eyes, on skin, or on clothing. Keep away from heat, sparks, and flame.[9]

-

Storage : Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[1][9]

-

Incompatible Materials : Strong oxidizing agents, acid anhydrides, acid chlorides, acids, and carbon dioxide.[1][9]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[1][9]

References

- 1. N-ETHYL BUTYLAMINE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 2. gassnova.no [gassnova.no]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. youtube.com [youtube.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. jsaae.or.jp [jsaae.or.jp]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Ethyl-n-butylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of N-Ethyl-n-butylamine, specifically its boiling point and density. The information is presented with a focus on quantitative data and the experimental methodologies used for their determination, tailored for a scientific audience.

Quantitative Physical Properties

This compound is a secondary aliphatic amine that presents as a colorless liquid with an odor similar to ammonia.[1][2][3][4][5] Its physical characteristics are crucial for its application and handling in research and development. The boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 108 °C | At 760 mmHg[2][6] |

| 108.5 °C | At 760 mmHg[4] | |

| 226 to 228 °F (107.8 to 108.9 °C) | At 760 mmHg[1][3] | |

| Density | 0.740 g/mL | At 20 °C[7] |

| 0.7398 g/mL | At 68 °F (20 °C)[1] | |

| 0.74 g/mL | At 25 °C[4] |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling point and density is fundamental in chemical characterization. The following sections detail the standard methodologies employed for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For secondary amines like this compound, hydrogen bonding between molecules leads to higher boiling points than tertiary amines, but lower than primary amines of similar molecular weight.[8][9]

a) Thiele Tube Method

This method is one of the most straightforward techniques for determining a boiling point and requires a minimal amount of the substance (less than 0.5 mL).[10]

-

Apparatus: A Thiele tube, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

A small quantity of this compound is placed in the small test tube.

-

The capillary tube is inserted into the liquid, with the open end down.[10]

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

-

The entire assembly is placed in a Thiele tube containing a high-boiling point oil (like mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

The heat is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature recorded the instant the bubbling stops and liquid begins to be drawn back into the capillary tube.[10]

-

b) Distillation Method

If a larger quantity of the sample is available or if purification is also required, a simple distillation can be used to determine the boiling point.[10]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and heat source.

-

Procedure:

-

At least 5 mL of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses in the condenser. This stable temperature represents the boiling point at the recorded atmospheric pressure.[10]

-

Density is a fundamental physical property defined as the mass of a substance per unit of volume.[11] Several gravimetric methods are commonly used for liquids.

a) Pycnometer Method

A pycnometer is a glass flask with a precisely defined volume, used for accurate density measurements.[12]

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12][13]

-

b) Mass-Volume Measurement Method

This is a simpler, though potentially less precise, method for determining density.

-

Apparatus: A graduated cylinder, an electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.[14]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

-

The combined mass of the graduated cylinder and the liquid is measured.[14]

-

The mass of the liquid is found by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[14]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample such as this compound.

References

- 1. ETHYL-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy this compound (EVT-305899) | 13360-63-9 [evitachem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. N-Ethylbutylamine ≥98.0% | 13360-63-9 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. mt.com [mt.com]

- 13. homesciencetools.com [homesciencetools.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-Ethyl-n-butylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-Ethyl-n-butylamine, a secondary aliphatic amine with significant applications in organic synthesis and as an intermediate in the manufacturing of agrochemicals, pharmaceuticals, and functional materials.[1]

Core Molecular Information

This compound, also known as N-ethylbutan-1-amine, is a secondary aliphatic amine.[1][2] Its structure consists of a nitrogen atom bonded to an ethyl group and an n-butyl group.[1] This colorless to pale yellow liquid is characterized by a distinct ammonia-like odor.[1][2][3][4][5]

Molecular Formula: C₆H₁₅N[1][4][6]

Molecular Weight: 101.19 g/mol [1][4][6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | [1][4][6] |

| Molecular Weight | 101.19 g/mol | [1][4][6][7] |

| CAS Number | 13360-63-9 | [1][6][8] |

| Density | 0.74 g/mL at 25 °C | [2][8] |

| Boiling Point | ~108 °C | [2] |

| Melting Point | ~ -78 °C | [2] |

| Flash Point | 18 °C (65 °F) | [2][3][4][5][7] |

| Refractive Index | ~1.405 (at 20 °C) | [2][8] |

| Vapor Density | 3.5 (vs air) | [9] |

| Vapor Pressure | 18 mmHg at 20 °C | [9] |

| Water Solubility | Slightly soluble | [7] |

| Basicity (pKa) | ~10.84 | [1] |

Synthesis Methodologies

This compound can be synthesized through several routes, including the alkylation of butylamine, amines disproportionation, and the catalytic amination of alcohols.[2][3] The latter is a prominent industrial method.[3]

This protocol describes a laboratory-scale synthesis of this compound from n-butanol and monoethylamine using a supported metal catalyst in a continuous-flow system. This method is based on the "hydrogen-borrowing" mechanism.[3]

Objective: To synthesize this compound with high selectivity and yield.

Materials:

-

n-Butanol (Reagent Grade)

-

Monoethylamine (Anhydrous)

-

Supported Copper-Nickel (Cu-Ni) on γ-Alumina Catalyst

-

Hydrogen Gas (High Purity)

-

Nitrogen Gas (Inert)

Equipment:

-

High-pressure continuous-flow tubular reactor system

-

Heating jacket for reactor

-

Mass flow controllers for gases and liquids

-

Back-pressure regulator

-

Gas-liquid separator

-

Condensation unit

-

Product collection vessel

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

-

Catalyst Activation:

-

Load the tubular reactor with the Cu-Ni/γ-Al2O3 catalyst.

-

Purge the system with nitrogen gas to remove air and moisture.

-

Activate the catalyst by heating to 250-300 °C under a steady flow of hydrogen gas for 4-6 hours.

-

-

Reaction Setup:

-

Synthesis Reaction:

-

Introduce the n-butanol and monoethylamine liquid feed into a vaporization chamber to ensure a homogeneous gas-phase mixture before it enters the reactor.[3]

-

Pass the gaseous reactant mixture along with a hydrogen co-feed through the heated catalyst bed in the tubular reactor.

-

Maintain a constant temperature and pressure throughout the reaction. The liquid hourly space velocity (LHSV) should be optimized for maximum conversion and selectivity.

-

-

Product Collection and Separation:

-

The reactor effluent, a mixture of this compound, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the condensable components.

-

The cooled stream enters a gas-liquid separator.

-

The liquid product is collected in a vessel, while the non-condensable gases (excess hydrogen and ethylamine) are vented or recycled.

-

-

Purification and Analysis:

-

The collected crude product can be purified by fractional distillation.

-

Analyze the final product for purity and identity using GC-MS. The expected yield of this compound is typically high, with good selectivity under optimized conditions.

-

Chemical Reactivity and Applications

This compound's reactivity is defined by the lone electron pair on its nitrogen atom and the N-H bond, making it both nucleophilic and basic.[1] It participates in various reactions:

-

Nucleophilic Substitution: It reacts with electrophiles like alkyl halides.

-

Oxidation: Can be oxidized to form nitroso or nitro derivatives.[1]

-

Basicity: It readily forms water-soluble ammonium salts upon reaction with acids.[1]

Due to its versatile reactivity, it serves as a crucial intermediate in the synthesis of:

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the catalytic amination synthesis process described in the experimental protocol.

Caption: Workflow for the catalytic synthesis of this compound.

References

- 1. Buy this compound (EVT-305899) | 13360-63-9 [evitachem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 13360-63-9 | Benchchem [benchchem.com]

- 4. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylbutylamine | 13360-63-9 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. ETHYL-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. N-乙基正丁胺 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of N-Ethyl-n-butylamine in Aqueous and Organic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-n-butylamine in water and various common organic solvents. The information is compiled to support research, development, and formulation activities where this compound is utilized as an intermediate or a key component.

Core Physicochemical Properties

This compound (CAS: 13360-63-9) is a secondary aliphatic amine with a molecular formula of C6H15N and a molecular weight of 101.19 g/mol .[1] It presents as a colorless liquid with a characteristic ammonia-like odor.[2][3] Its dual hydrophobic (n-butyl group) and hydrophilic (amino group) nature dictates its solubility behavior in different solvent systems.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Water | H₂O | 35.6 g/L | 25 | [1] |

| partly soluble | Not Specified | [3][4][5][6] | ||

| Slightly soluble (1-10 mg/ml) | Not Specified | [1][7] | ||

| Ethanol | C₂H₅OH | Miscible | Not Specified | [1][7] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | [1][7] |

| Acetone | (CH₃)₂CO | Miscible | Not Specified | [1][7] |

| Benzene | C₆H₆ | Miscible | Not Specified | [1][7] |

| Chloroform | CHCl₃ | Soluble | Not Specified | [1] |

| Oxygenated Solvents | - | Soluble | Not Specified | [1][7] |

| Alcohol (general) | R-OH | Soluble | Not Specified | [3][5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for quantifying the solubility of this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.

Apparatus and Reagents:

-

This compound (≥98.0% purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the filtered sample and the standard solutions using a pre-calibrated GC-FID or other suitable analytical method.

-

Calculate the concentration of this compound in the sample based on the calibration curve generated from the standard solutions.

Method 2: Potentiometric Titration for Aqueous Solubility of Ionizable Compounds

This method is particularly useful for determining the aqueous solubility of ionizable compounds like amines.[8]

Principle: The solubility of an amine is pH-dependent. By titrating a suspension of the amine with a strong acid, the concentration of the dissolved amine can be determined from the titration curve.

Apparatus and Reagents:

-

This compound

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a suspension of a known amount of this compound in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and begin gentle agitation.

-

Immerse the calibrated pH electrode into the suspension.

-

Titrate the suspension with the standardized HCl solution, adding the titrant in small, known increments.

-

Record the pH of the suspension after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until a clear inflection point is observed in the pH curve.

-

Plot the pH versus the volume of HCl added. The equivalence point of the titration corresponds to the complete neutralization of the dissolved this compound.

-

The concentration of the dissolved amine, and thus its solubility at the initial pH, can be calculated from the volume of titrant required to reach the equivalence point.

Experimental Workflow and Logical Diagrams

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides foundational data and methodologies for professionals working with this compound. For highly specific applications, it is recommended to perform solubility testing under the exact conditions of use.

References

- 1. Buy this compound (EVT-305899) | 13360-63-9 [evitachem.com]

- 2. This compound | 13360-63-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Ethyl-n-butylamine [chembk.com]

- 6. This compound 13360-63-9, Information for this compound 13360-63-9, Suppliers of this compound 13360-63-9 [chemnet.com]

- 7. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-n-butylamine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine, a secondary amine with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors, can be synthesized through various chemical pathways.[1] This technical guide provides a comprehensive overview of the core synthesis routes, including reductive amination, catalytic amination of alcohols, N-alkylation of amines, and amine disproportionation. Each method is presented with a detailed analysis of its reaction mechanism, quantitative data, and experimental protocols to support researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS: 13360-63-9) is a secondary aliphatic amine that serves as a crucial building block in organic synthesis.[1] Its utility as a precursor to herbicides such as benfluralin and pharmaceuticals like milnacipran underscores the importance of efficient and well-understood synthetic methodologies.[1] This document aims to provide a detailed technical examination of the primary methods for its preparation, focusing on the underlying chemical principles and practical experimental considerations.

Reductive Amination of Butanal with Ethylamine

Reductive amination is a highly versatile and widely used method for the synthesis of amines, offering a controlled approach that minimizes the over-alkylation often encountered in direct alkylation methods.[2] This pathway involves the reaction of an aldehyde (butanal) with a primary amine (ethylamine) to form an imine intermediate, which is subsequently reduced to the target secondary amine, this compound.[3][4][5][6]

Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal to form a hemiaminal intermediate.[5][6] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an N-ethylbutanimine.[5][6]

-

Reduction: The imine intermediate is then reduced to this compound. This can be achieved in the same pot ("direct" reductive amination) or in a separate step ("indirect" reductive amination).[2][5] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd).[3][4][5] Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly effective for one-pot syntheses as they are less reactive towards the starting aldehyde, selectively reducing the iminium ion as it forms.[2][3][7]

Visualization of the Reductive Amination Pathway

Caption: Reductive amination of butanal with ethylamine.

Experimental Protocol: Reductive Amination

Materials:

-

Butanal

-

Ethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of butanal (1 equivalent) and ethylamine (1-1.2 equivalents) in dichloroethane at room temperature, add acetic acid (1 equivalent).

-

Stir the mixture for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation.

Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific scales and desired purity.

Catalytic Amination of n-Butanol with Ethylamine

A prominent industrial method for the synthesis of this compound involves the catalytic amination of n-butanol with ethylamine.[1][8] This process, often carried out in a continuous-flow system, is an example of a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[8]

Mechanism

The "hydrogen-borrowing" catalytic cycle proceeds as follows:

-

Dehydrogenation: The catalyst, typically a supported non-noble metal catalyst, abstracts hydrogen from n-butanol to form butanal and surface-bound hydride species.[9]

-

Condensation: The in-situ generated butanal reacts with ethylamine to form an N-ethylbutanimine intermediate, releasing a molecule of water.

-

Hydrogenation: The surface-bound hydrides then reduce the imine to this compound, and the catalyst is regenerated.

This atom-economical process has the advantage of using readily available alcohols and producing water as the only byproduct.[9]

Visualization of the Catalytic Amination Workflow

Caption: Continuous-flow synthesis of this compound.

Quantitative Data for Catalytic Amination

| Parameter | Value | Reference |

| Reactants | n-Butanol, Ethylamine | [1][8] |

| Catalyst | Supported non-noble metal (e.g., Cu-Ni-Zn oxides on γ-alumina) | [1][8] |

| Temperature | 120 - 220 °C | [1] |

| Pressure | 0.1 - 1.3 MPa | [1] |

| Yield | Up to 60.7% | [1] |

Experimental Protocol: Catalytic Amination

Materials:

-

n-Butanol

-

Monoethylamine

-

Supported non-noble metal catalyst (e.g., Cu-Ni-Zn oxides on γ-alumina)

-

Hydrogen gas

-

Continuous-flow tubular reactor system with heating jacket, vaporization chamber, and gas-liquid separator

Procedure:

-

Activate the supported catalyst by treating it with a hydrogen/nitrogen mixture at an elevated temperature (e.g., 10-300 °C).[8]

-

Load the activated catalyst into the tubular reactor.

-

Introduce a continuous flow of a pre-mixed feed of n-butanol and monoethylamine into the vaporization chamber to ensure a homogeneous gas phase.

-

Pass the vaporized reactant mixture through the heated catalyst bed in the tubular reactor under a hydrogen atmosphere.

-

Maintain the reaction temperature between 120-220 °C and the pressure between 0.1-1.3 MPa.

-

Cool the effluent from the reactor to condense the liquid products.

-

Separate the liquid product (this compound) from the unreacted gases and byproducts in a gas-liquid separator.

-

The collected crude product can be further purified by distillation.

Other Synthesis Pathways

N-Alkylation of n-Butylamine

This classical method involves the nucleophilic substitution of an ethyl halide (e.g., ethyl bromide or ethyl iodide) by n-butylamine.[1] While straightforward, this approach is often hampered by a lack of selectivity, leading to the formation of a mixture of the desired secondary amine, the starting primary amine, the tertiary amine (diethyl-n-butylamine), and the quaternary ammonium salt.[10][11] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the secondary amine.

Amine Disproportionation

This compound can also be synthesized through the disproportionation of ethylamine and butylamine over a suitable catalyst, such as CuO–NiO–PtO/γ-Al2O3.[1][12] This method has been reported to produce this compound with a yield of 60.7% and a purity of 99.5%.[12] The reaction is typically carried out in a fixed-bed reactor, and the absence of water generation simplifies the product separation process.[12]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. Reductive amination offers a versatile and highly controllable laboratory-scale synthesis with a well-understood mechanism. For industrial-scale production, catalytic amination of n-butanol presents an atom-economical and efficient continuous process. N-alkylation and amine disproportionation represent alternative, albeit sometimes less selective, methods. The choice of a particular synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. Buy this compound (EVT-305899) | 13360-63-9 [evitachem.com]

- 2. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | 13360-63-9 | Benchchem [benchchem.com]

- 9. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine alkylation - Wikipedia [en.wikipedia.org]

- 11. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

N-Ethyl-n-butylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-Ethyl-n-butylamine, a secondary aliphatic amine with significant applications as a chemical intermediate in organic synthesis. This document covers its nomenclature, including the IUPAC name and various synonyms, and presents a thorough compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, drawing from established chemical literature. The guide also includes visualizations of a key synthetic pathway to facilitate a deeper understanding of its preparation.

Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification. This section provides the standardized IUPAC name and a list of common synonyms for this compound.

IUPAC Name: N-ethylbutan-1-amine[1][2][3][4]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym |

| Butylethylamine |

| Ethylbutylamine |

| N-Butyl-N-ethylamine |

| N-Butylethylamine |

| N-Ethyl,N-(n-butyl)amine |

| N-Ethyl-1-butanamine |

| N-Ethylbutanamine |

| N-Ethylbutylamine |

| Ethyl-n-butylamine |

| N-n-Butylethylamine |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following tables for easy reference and comparison.

Table 1: General Properties

| Property | Value |

| CAS Number | 13360-63-9 |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Ammonia-like |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 108 °C |

| Melting Point | -87.87°C (estimate) |

| Density | 0.74 g/mL at 25 °C |

| Vapor Pressure | 18 mm Hg at 20 °C |

| Refractive Index | n20/D 1.405 |

| Flash Point | 18 °C |

| Water Solubility | Slightly soluble (1-10 mg/ml) |

| logP | -0.1 at 25℃ |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the ethyl and butyl groups. The chemical shifts are influenced by the adjacent nitrogen atom. Key shifts (ppm) are approximately: 2.63 (t), 2.62 (t), 1.69-1.14 (m), 1.105 (t), 0.99 (t), 0.92 (t).[5] |

| Mass Spec. | The mass spectrum shows a base peak at m/z 58. Other significant fragments can be observed, providing a characteristic fragmentation pattern for identification. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Amines Disproportionation

A documented method for the synthesis of this compound is through the disproportionation of amines. This reaction is carried out in a fixed-bed reactor.

Materials:

-

Triethylamine

-

Tributylamine

-

CuO–NiO–PtO/γ-Al2O3 catalyst

Procedure:

-

The reaction is conducted in a fixed-bed reactor packed with the CuO–NiO–PtO/γ-Al2O3 catalyst.

-

A mixture of triethylamine and tributylamine is passed through the reactor.

-

The reaction temperature and liquid hourly space velocity are optimized to achieve high activity and selectivity.

-

The product, this compound, is collected. This method is advantageous as it does not generate water, simplifying the separation process.

Purification

Distillation: The primary method for purifying this compound is distillation. The crude product from the synthesis reaction can be distilled to yield the pure amine. This compound is collected at approximately 110 °C.

Chromatography: For higher purity, column chromatography can be employed. Due to the basic nature of amines, a deactivated stationary phase is recommended to prevent peak tailing.

Materials:

-

Crude this compound

-

Silica gel (amine-functionalized or treated with a basic modifier)

-

Solvent system (e.g., hexane/ethyl acetate gradient)

Procedure:

-

Prepare a column with the selected stationary phase.

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the compound using a suitable solvent gradient.

-

Collect the fractions containing the pure product and confirm purity using an appropriate analytical technique.

Analysis

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-5MS).

Conditions:

-

Carrier Gas: Nitrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 140 °C at a rate of 5 °C/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

Analysis:

-

Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical shifts and coupling patterns for this compound.

Visualizations

The following diagrams illustrate a key synthetic pathway and a general experimental workflow for this compound.

Caption: Reductive amination synthesis of this compound.

Caption: General experimental workflow for this compound.

References

- 1. 1-Butanamine, N-ethyl- [webbook.nist.gov]

- 2. 1-Butanamine, N-ethyl- [webbook.nist.gov]

- 3. N-ethylbutan-1-amine;hydrochloride | C6H16ClN | CID 44203185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylbutylamine(13360-63-9) 1H NMR spectrum [chemicalbook.com]

Health and safety handling precautions for N-Ethyl-n-butylamine

An In-Depth Technical Guide to the Health and Safety Handling of N-Ethyl-n-butylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 13360-63-9), a secondary aliphatic amine utilized as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is a flammable and corrosive substance.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1][3] |

| CAS Number | 13360-63-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like, fishy, ammonia-like | [1][4] |

| Boiling Point | Approximately 108°C (226-228°F) at 760 mmHg | [1][3] |

| Melting Point | Approximately -78°C (-108°F) | [1][3] |

| Flash Point | 18°C (65°F) (closed cup) | [1] |

| Density | Approximately 0.74 g/mL at 25°C | [1] |

| Solubility | Partially soluble in water; miscible with organic solvents like alcohol and ether. | [1] |

| Vapor Pressure | 27.0 mmHg | [3] |

| Vapor Density | Heavier than air | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Its GHS classification is summarized in Table 2. It is a flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Not specified, but harmful | Harmful if inhaled |

Source: GHS classifications are based on information from multiple safety data sheets.[1][2]